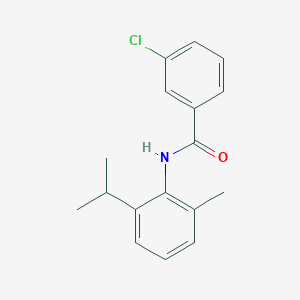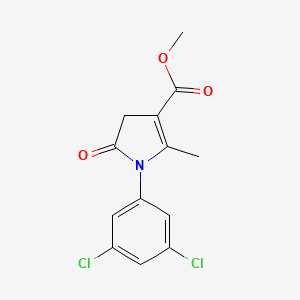![molecular formula C15H14ClN3O2 B5683710 N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5683710.png)
N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide, also known as CPCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPCA is a white crystalline powder with a molecular weight of 346.83 g/mol and a melting point of 191-193°C. In
Wirkmechanismus
The mechanism of action of N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and pathways involved in the growth and survival of cancer cells, the inflammatory response, and neuronal cell death. N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells and plays a role in tumor growth and survival. N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide has also been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the inflammatory response. In neurodegenerative disease research, N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide has been shown to inhibit the activity of the enzyme monoamine oxidase B, which is involved in neuronal cell death.
Biochemical and Physiological Effects:
N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of pro-inflammatory cytokine and chemokine production, and the protection of neuronal cells from death. N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide has also been shown to have antioxidant effects and can scavenge free radicals, which are involved in oxidative stress and cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide in lab experiments is its potential therapeutic applications in various areas, including cancer, inflammation, and neurodegenerative diseases. Another advantage is its relatively low toxicity and high solubility in water, which makes it suitable for use in in vitro and in vivo experiments. However, a limitation of using N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide in lab experiments is its low yield of synthesis, which can make it difficult to obtain large quantities for use in experiments.
Zukünftige Richtungen
There are several future directions for N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide research, including the development of more efficient synthesis methods to increase the yield of N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide synthesis, the investigation of its potential therapeutic applications in other areas, such as cardiovascular disease and diabetes, and the exploration of its mechanism of action in more detail. Additionally, the development of N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide derivatives with improved efficacy and reduced toxicity could be a potential direction for future research.
Synthesemethoden
N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide can be synthesized through a multi-step process involving the reaction of 3-chloroaniline with phosgene to form 3-chlorobenzoyl chloride, which is then reacted with 4-aminophenylacetic acid to form N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide. The yield of N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide synthesis is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide has been studied for its potential therapeutic applications in various areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Inflammation research has shown that N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. In neurodegenerative disease research, N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide has been shown to have neuroprotective effects and can reduce neuronal cell death.
Eigenschaften
IUPAC Name |
N-[4-[(3-chlorophenyl)carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-10(20)17-12-5-7-13(8-6-12)18-15(21)19-14-4-2-3-11(16)9-14/h2-9H,1H3,(H,17,20)(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYRTIVPDSDPJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49680208 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Cambridge id 5283908 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5683627.png)
![2-hydroxy-N-(rel-(3R,4S)-4-isopropyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-3-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5683634.png)
![{3-(3-methyl-2-buten-1-yl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5683645.png)
![4-{1-cyclohexyl-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5683651.png)
![3,5-dimethyl-N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5683661.png)

![2-methoxy-N-({5-[(4-methyl-1H-imidazol-2-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)acetamide](/img/structure/B5683674.png)

![3-(1H-imidazol-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5683692.png)
![7-methyl-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5683707.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5683712.png)


